3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
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Overview
Description
3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound with the molecular formula C18H16N2OS and a molecular weight of 308.4 g/mol.
Preparation Methods
The synthesis of 3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide typically involves a multi-step process. One common method includes the condensation of 3-methylbenzyl hydrazine with 2-phenylethanoic acid, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the presence of a base and a suitable solvent, with temperatures maintained around 90°C . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, focusing on yield and purity.
Chemical Reactions Analysis
3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl and phenylethenyl positions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide can be compared with other similar compounds, such as:
Benzyl oxadiazoles: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylethenyl oxadiazoles: These compounds have similar phenylethenyl groups but may have different substituents on the oxadiazole ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-14-6-5-9-16(12-14)13-22-18-20-19-17(21-18)11-10-15-7-3-2-4-8-15/h2-12H,13H2,1H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPQUENCLJDUEH-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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